molecular formula C17H22N6S B2707369 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine CAS No. 2202521-06-8

4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

Cat. No.: B2707369
CAS No.: 2202521-06-8
M. Wt: 342.47
InChI Key: OZSKFVUUQRGXPJ-UHFFFAOYSA-N
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Description

Octahydropyrrolo[3,4-c]pyrrol Bicyclic System

The octahydropyrrolo[3,4-c]pyrrole scaffold is a saturated bicyclic diamine characterized by two fused pyrrolidine rings. Its rigid yet flexible structure provides a three-dimensional framework that facilitates diverse substitution patterns, making it a versatile template for drug design. For instance, substitutions at the 2- and 5-positions of this scaffold have been shown to modulate selectivity toward nicotinic acetylcholine receptors (nAChRs), such as α4β2 and α7 subtypes.

Synthetic approaches to this bicyclic system include 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of methyl 2-(diphenylmethyleneamino)acetate with N-methylmaleimide. Recent advancements emphasize green chemistry methodologies, such as subcritical water-mediated reactions, which reduce environmental impact while maintaining high yields (80–91%).

Table 1: Synthesis Methods for Octahydropyrrolo[3,4-c]pyrrole Derivatives

Method Conditions Yield (%) Key Advantages References
1,3-Dipolar Cycloaddition Organic solvents, reflux 82–85 High regioselectivity
Subcritical Water Reaction 130°C, 30 bar N₂ 74–91 Eco-friendly, reduced time

The conformational flexibility of the bicyclic system allows it to adopt binding poses that complement both hydrophilic and hydrophobic regions of target proteins, enhancing receptor affinity.

1,2,4-Thiadiazole Pharmacophore

The 1,2,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle renowned for its electrophilic reactivity, particularly at the N–S bond. This feature enables covalent interactions with cysteine thiols in enzymatic active sites, as observed in inhibitors of H⁺/K⁺ ATPase and transglutaminase. The cyclopropyl substituent at the 3-position of the thiadiazole in this compound introduces steric and electronic effects that fine-tune target engagement.

Mechanistic Insight : X-ray crystallography reveals that the thiadiazole’s N–S bond undergoes nucleophilic attack by cysteine residues, forming a disulfide intermediate that inactivates enzymes. This mechanism underpins its application in anticancer agents, where derivatives inhibit kinases and heat shock proteins.

Table 2: Biological Targets of 1,2,4-Thiadiazole Derivatives

Target Biological Effect Therapeutic Area References
H⁺/K⁺ ATPase Proton pump inhibition Gastrointestinal
Transglutaminase Crosslinking enzyme inhibition Fibrosis, cancer
IKKβ kinase NF-κB pathway suppression Inflammation, cancer

The 3-cyclopropyl substitution in this compound likely enhances metabolic stability and membrane permeability, critical for central nervous system (CNS) penetration.

Pyrimidine Moiety in Medicinal Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of nucleic acid biochemistry and drug discovery. In this compound, the 5,6-dimethylpyrimidine group contributes to π-π stacking interactions and hydrogen bonding with target proteins. The methyl groups at positions 5 and 6 enhance lipophilicity, potentially improving blood-brain barrier traversal.

Pyrimidine derivatives are prevalent in antiviral, anticancer, and antimicrobial agents due to their ability to mimic nucleobases or interfere with enzyme cofactors. For example, 5-fluorouracil (a pyrimidine analog) inhibits thymidylate synthase in cancer cells. In the context of multi-scaffold compounds, pyrimidine serves as a terminal group that anchors the molecule to hydrophobic pockets in target proteins.

Historical Development of Multi-scaffold Compounds

The evolution of multi-scaffold compounds parallels advancements in fragment-based drug design. Early examples focused on combining two heterocycles, such as quinoline-isoniazid hybrids for tuberculosis treatment. Modern strategies, as exemplified by this compound, integrate three or more scaffolds to exploit synergistic effects.

For instance, Bunnelle et al. demonstrated that attaching pyridine to octahydropyrrolo[3,4-c]pyrrole yielded nAChR ligands with subtype selectivity. Similarly, coupling thiadiazole to pyrrolopyrrole enhanced antimicrobial activity in derivatives synthesized via subcritical water. These innovations highlight the trend toward modular architectures that optimize pharmacokinetic and pharmacodynamic profiles.

Key Milestones :

  • 2009 : Development of octahydropyrrolo[3,4-c]pyrrole-based nAChR ligands with α4β2/α7 selectivity.
  • 2018 : Green synthesis of thiadiazole-pyrrolopyrrole hybrids with anti-mycobacterial activity.
  • 2020 : Validation of 1,2,4-thiadiazole derivatives as IKKβ inhibitors in cancer models.

Properties

IUPAC Name

3-cyclopropyl-5-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6S/c1-10-11(2)18-9-19-16(10)22-5-13-7-23(8-14(13)6-22)17-20-15(21-24-17)12-3-4-12/h9,12-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSKFVUUQRGXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C4=NC(=NS4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiadiazole ring through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Subsequent steps would involve the formation of the pyrrolo[3,4-c]pyrrole and pyrimidine rings through a series of cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule, enhancing its biological activity .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrimidine + octahydropyrrolopyrrole + thiadiazole 5,6-dimethyl, 3-cyclopropyl 342.46
Compound 8 () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-phenyl, 4-methoxyphenyl, triazole-thiol 668.81
Compound 4i () Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl ~550 (estimated)
5-Acetonyl-3-phenyl-1,2,4-oxadiazole () 1,2,4-Oxadiazole Acetonyl, phenyl 219.24

Key Observations :

  • The 3-cyclopropyl-thiadiazole group offers enhanced metabolic stability compared to phenyl/methoxyphenyl substituents in Compound 8, as cyclopropyl groups are known to resist oxidative degradation .
  • Unlike the coumarin-containing Compound 4i (), the target lacks extended π-conjugation, which may limit fluorescence properties but improve membrane permeability .
Physicochemical Properties
Property Target Compound Compound 8 () Compound 4i ()
LogP (Predicted) ~2.5 (moderate lipophilicity) ~4.1 (highly lipophilic) ~3.8 (moderate)
Hydrogen Bond Donors 2 (NH in pyrrolopyrrole) 1 (triazole-thiol) 2 (pyrimidinone NH, tetrazole NH)
Polar Surface Area ~90 Ų ~120 Ų ~110 Ų

Analysis :

  • The target’s lower molecular weight and moderate LogP suggest favorable pharmacokinetic profiles compared to bulkier analogs like Compound 6.
  • The polar surface area (~90 Ų) aligns with compounds exhibiting oral bioavailability, whereas Compound 8’s higher polarity (~120 Ų) may limit absorption .

Biological Activity

The compound 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic molecule that belongs to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The incorporation of a 1,2,4-thiadiazole moiety is significant as this structural feature is associated with various biological activities. The synthesis often utilizes cyclization reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,2,4-thiadiazole framework exhibit inhibitory effects on cancer cell lines through various mechanisms:

  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as STAT3 and cyclin-dependent kinases (CDKs). These pathways are crucial for cell proliferation and survival.
  • Case Studies : Research demonstrated that derivatives similar to the target compound significantly reduced cell viability in various cancer cell lines. For example, a related thiadiazole derivative showed a reduction in viability below 50% at concentrations around 200 µM in LoVo tumor cells after 48 hours of treatment .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Activities : Compounds with similar structures have shown moderate to high efficacy against various bacterial strains and fungi. For instance, some derivatives exhibited promising activity against Xanthomonas oryzae and Phytophthora infestans, with effective concentration (EC50) values indicating their potential as agricultural fungicides .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

Structural Feature Effect on Activity
Presence of cyclopropyl groupEnhances lipophilicity and cellular uptake
Thiadiazole coreImparts diverse biological activities
Dimethyl substitutionModulates receptor interactions

In Vitro Studies

In vitro studies have confirmed that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

  • Cell Viability Assays : Conducted using MTT assays demonstrated that at concentrations above 100 µM, the compound reduces cell viability significantly in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction modes of the compound with target proteins. These studies suggest that:

  • The compound may bind effectively to active sites of CDK9 and STAT3, inhibiting their functions and leading to reduced proliferation of cancer cells .

Q & A

Q. Optimization Tips :

  • Adjust solvent polarity (e.g., DMF for polar intermediates, ethanol for cyclization) to improve reaction efficiency.
  • Monitor temperature sensitivity; some steps require strict control (e.g., 0–5°C for acid-sensitive intermediates) .

How is structural confirmation achieved for this compound and its intermediates?

Basic
Structural validation relies on:

  • NMR Spectroscopy : Key 1H NMR shifts (e.g., δ 2.5–3.5 ppm for cyclopropyl protons, δ 7.0–8.5 ppm for aromatic pyrimidine protons) .
  • X-ray Crystallography : Resolves stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ matching calculated masses) .

What structural features influence its biological activity, and how can structure-activity relationships (SAR) be explored?

Advanced
Critical moieties include:

  • Thiadiazole Ring : Enhances hydrophobic interactions with target proteins .
  • Pyrrolo[3,4-c]pyrrole Core : Rigidity improves binding affinity .
  • Pyrimidine Substituents : Methyl groups at positions 5 and 6 modulate solubility and metabolic stability .

Q. SAR Methodology :

  • Synthesize analogs with systematic substitutions (e.g., replacing cyclopropyl with larger groups) .
  • Test in vitro activity against target enzymes (e.g., kinases) and correlate with computational docking results .

How can conflicting bioactivity data between similar analogs be resolved?

Advanced
Contradictions often arise from:

  • Subtle Structural Variations : E.g., chain length in substituents (methyl vs. ethyl) alters steric hindrance .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affect potency .

Q. Resolution Strategies :

  • Replicate assays under standardized conditions.
  • Perform molecular dynamics simulations to compare binding modes of conflicting analogs .

What computational tools are suitable for predicting its pharmacokinetic properties?

Q. Advanced

  • In Silico Tools : Use PubChem-derived InChI keys (e.g., TWIJPTMJORQADA-UHFFFAOYSA-N) for docking with AutoDock Vina .
  • ADMET Prediction : Software like SwissADME estimates logP, solubility, and CYP450 interactions .

How can regioselectivity challenges during synthesis be addressed?

Q. Advanced

  • Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to direct coupling to specific positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for amines) to avoid side products .

What purification techniques are effective for isolating this compound?

Q. Basic

  • Recrystallization : Use DMF-EtOH (1:1) for intermediates with low polarity .
  • Column Chromatography : Employ gradient elution (hexane → ethyl acetate) for polar final products .

How can biological targets be identified for this compound?

Q. Advanced

  • Target Fishing : Use SPR (surface plasmon resonance) screens against kinase libraries .
  • Pull-Down Assays : Functionalize the compound with biotin for streptavidin bead-based target isolation .

What in vitro assays are recommended for initial biological activity profiling?

Q. Basic

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) .

How can solubility limitations be overcome for in vivo studies?

Q. Advanced

  • Prodrug Design : Introduce ester groups (e.g., diethyl esters) to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for improved bioavailability .

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